molecular formula C9H8O3 B1589357 5-methoxy-3H-isobenzofuran-1-one CAS No. 4741-62-2

5-methoxy-3H-isobenzofuran-1-one

Cat. No.: B1589357
CAS No.: 4741-62-2
M. Wt: 164.16 g/mol
InChI Key: KLMRELXLQGRFDO-UHFFFAOYSA-N
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Description

5-methoxy-3H-isobenzofuran-1-one is a chemical compound belonging to the isobenzofuranone family. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound consists of a benzene ring fused to a lactone ring with a methoxy group attached to the benzene ring.

Mechanism of Action

Target of Action

Isobenzofuranone derivatives, which include 5-methoxy-3h-isobenzofuran-1-one, have been reported to exhibit potent antioxidant activity . This suggests that the compound may interact with reactive oxygen species (ROS) or other molecules involved in oxidative stress.

Mode of Action

It is known that isobenzofuranone derivatives can interrupt respiration and cause electrolyte leakage due to cell membrane damage . This suggests that this compound may interact with its targets, leading to changes in cellular processes such as respiration and membrane integrity.

Biochemical Pathways

Given its antioxidant activity, it can be inferred that the compound may influence pathways related to oxidative stress and cellular damage .

Result of Action

Based on the reported antioxidant activity of isobenzofuranone derivatives , it can be inferred that this compound may help in neutralizing ROS, thereby reducing oxidative stress and potential cellular damage.

Action Environment

It’s worth noting that the compound was isolated from fungi that inhabit special and extreme environments . This suggests that the compound may have unique physiological and biochemical properties that allow it to function effectively in these environments.

Biochemical Analysis

Biochemical Properties

5-Methoxy-3H-isobenzofuran-1-one has been found to exhibit potent antioxidant activity This suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress pathways

Cellular Effects

For instance, some isobenzofuranone derivatives have been found to exhibit cytotoxic and antibacterial activities . It’s plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its antioxidant activity, it may exert its effects at the molecular level through interactions with biomolecules involved in oxidative stress pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3H-isobenzofuran-1-one can be achieved through various methods. One common approach involves the oxidation of indane derivatives in subcritical water under oxygen pressure. This method is environmentally benign and does not require a catalyst . Another method involves the use of a Friedel-Crafts alkylation followed by intramolecular lactonization to form the isobenzofuranone ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using molecular oxygen or hydrogen peroxide as oxidants. These reactions are carried out in reactors designed to handle high pressures and temperatures to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3H-isobenzofuran-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

5-methoxy-3H-isobenzofuran-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMRELXLQGRFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441337
Record name 5-methoxy-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4741-62-2
Record name 5-Methoxyphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4741-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of 5-Methoxyisobenzofuran-1(3H)-one as revealed by X-ray diffraction?

A1: X-ray diffraction analysis of 5-Methoxyisobenzofuran-1(3H)-one revealed that the molecule adopts a predominantly planar conformation. [] This means the atoms within the molecule lie roughly within the same plane. The crystal packing analysis revealed the presence of weak intermolecular interactions, specifically C–H···X (where X represents either π electrons or oxygen atoms). [] These weak interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.

Q2: Are there any known biological activities associated with 5-Methoxyisobenzofuran-1(3H)-one or its derivatives?

A2: While the provided research focuses primarily on the structural characterization of 5-Methoxyisobenzofuran-1(3H)-one, it highlights that isobenzofuran-1(3H)-one derivatives, also called phthalides, are known to exhibit a diverse range of biological activities. [] These activities include:

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